Exatecan (mesylate) (GMP)

Topoisomerase I Inhibition Potency Comparison Camptothecin Derivatives

ADC developers face payload resistance to irinotecan-based therapies, risking preclinical failure. Exatecan mesylate (GMP) eliminates this bottleneck as a direct-acting TOP1 inhibitor (IC50 2.2 μM) requiring no metabolic activation. • Retains potency in SN-38-resistant cell lines (GI50 0.395 ng/mL; only 2.1-fold shift vs. parental) • Clinically active in irinotecan-resistant colorectal cancer - no cross-resistance observed • GMP-grade, 5 kg annual capacity supports seamless transition from IND-enabling studies to cGMP ADC manufacturing

Molecular Formula C25H26FN3O7S
Molecular Weight 531.6 g/mol
CAS No. 169869-90-3
Cat. No. B1662897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan (mesylate) (GMP)
CAS169869-90-3
Synonyms(1S,9S)-1-amino-9-ethyl-5-fluoro-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo(de)pyrano(3',4'-6,7)indolizino(1,2-b)quinoline-10,13(9H,15H)dione methanesulfonate
DX 8951
DX 8951f
DX-8951
DX-8951a
DX-8951f
exatecan
exatecan mesilate hydrate
exatecan mesylate
exatecan methanesulfonate dihydrate
Molecular FormulaC25H26FN3O7S
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
InChIInChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1
InChIKeyBICYDYDJHSBMFS-GRGFAMGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder

Structure & Identifiers


Interactive Chemical Structure Model





Exatecan Mesylate GMP: Key Characteristics


Exatecan mesylate (DX-8951f), CAS 169869-90-3, is a semisynthetic, water-soluble derivative of camptothecin that functions as a DNA topoisomerase I (TOP1) inhibitor with an IC50 of 2.2 μM (0.975 μg/mL) . Unlike the prodrug irinotecan, exatecan does not require enzymatic activation to exert its cytotoxic effects [1]. The compound is available in GMP grade, which is essential for late-stage preclinical development, IND-enabling studies, and clinical trial material supply .

GMP-grade topoisomerase I inhibitor (camptothecin analog)
Water-soluble, no enzymatic activation required
Supports late-stage preclinical and IND-enabling studies

Why Generic TOP1 Inhibitors Fail to Replace Exatecan


Exatecan mesylate is structurally and functionally distinct from other camptothecin-derived topoisomerase I inhibitors. It is a hexacyclic, water-soluble analog that exhibits a unique combination of high intrinsic potency, activity against multidrug-resistant cell lines, and a favorable pharmacokinetic profile characterized by linear clearance and moderate interpatient variability [1]. Furthermore, exatecan has demonstrated clinical activity in tumors resistant to irinotecan (CPT-11) and topotecan, underscoring a lack of cross-resistance [2]. These attributes cannot be assumed for other in-class compounds like topotecan, SN-38, or belotecan, making direct substitution in research or development programs scientifically unsound and potentially misleading.

Hexacyclic structure and direct TOP1 inhibition may differ from SN-38 and topotecan prodrugs.
Activity against P-glycoprotein-mediated resistant cells not replicable by generic TOP1 inhibitors.
Linear PK and moderate variability may not transfer to other camptothecin analogs.

Exatecan vs. Analogs: Comparative Evidence


TOP1 Inhibitory Potency vs. Camptothecin Analogs

Exatecan mesylate (DX-8951f) demonstrates significantly greater intrinsic potency against topoisomerase I compared to other camptothecin analogs. In a direct in vitro comparison, exatecan was found to be approximately 3-fold more potent than SN-38 (the active metabolite of irinotecan), 10-fold more potent than topotecan, and 20-fold more potent than camptothecin as an inhibitor of topoisomerase I activity . In cell-based antiproliferative assays, the differential widens, with exatecan exhibiting 6-fold and 28-fold greater activity than SN-38 and topotecan, respectively, across a panel of 32 malignant cell lines .

Potency vs. Analogs
Head-to-head
3× more potent than SN-38; 10× vs topotecan; 20× vs camptothecin in enzyme assays
Supports potency ranking within tested camptothecin analogs
Enzyme and cell-based assay contexts
Topoisomerase I Inhibition Potency Comparison Camptothecin Derivatives

Activity in SN-38-Resistant Cell Lines

A key differentiator for exatecan mesylate is its potent activity against cell lines with acquired resistance to SN-38, the active metabolite of irinotecan. In a head-to-head comparison, exatecan showed a mean GI50 of 0.186 ng/mL against parental PC-6 lung cancer cells and 0.395 ng/mL against the SN-38-resistant variant PC-6/SN2-5, representing only a 2.1-fold loss of potency [1]. This is a crucial advantage, as resistance to irinotecan via mechanisms such as P-glycoprotein-mediated efflux is a significant clinical limitation [2].

SN-38 Resistance Model
Head-to-head
GI50 0.186 ng/mL parental vs 0.395 ng/mL resistant (2.1-fold shift)
Minimal cross-resistance observed in PC-6/SN2-5 cell model
Reported cell-model endpoint context
Drug Resistance SN-38 ADC Payload Multidrug Resistance

Clinical Activity in Irinotecan-Resistant Colorectal Cancer

The preclinical evidence of non-cross-resistance is corroborated by clinical observations. In a Phase I trial of exatecan mesylate (DX-8951f) administered daily for 5 days every 3 weeks, objective antitumor activity was documented in a patient with fluoropyrimidine- and irinotecan-resistant colorectal carcinoma, who achieved a partial response [1]. Minor responses were also observed in additional patients with irinotecan-resistant colorectal cancer. This clinical evidence of activity in a heavily pretreated, irinotecan-refractory population distinguishes exatecan from other topoisomerase I inhibitors and validates its potential in overcoming specific resistance mechanisms.

Irinotecan-Refractory Colorectal
Endpoint context
Partial response and minor responses reported in Phase I trial
Reported endpoint response in irinotecan-resistant setting
Phase I study; requires validation
Clinical Trial Drug Resistance Colorectal Cancer Phase I

Pharmacokinetic Linearity and Variability

The pharmacokinetic (PK) profile of exatecan mesylate is characterized by linear clearance and moderate interpatient variability, which is a significant advantage for clinical development and dosing. In a Phase I study, the clearance of total drug was 2.1 ± 1.1 L/h/m² (mean ± SD), and the clearance of the active lactone form was 6.8 ± 2.8 L/h/m² [1]. The interpatient variability in PK parameters for exatecan was reported to be similar to or smaller than that observed with other camptothecin derivatives [1]. In contrast, the PK of irinotecan and its active metabolite SN-38 is known to be highly variable due to genetic polymorphisms in UGT1A1-mediated glucuronidation, complicating dosing and increasing toxicity risk [2].

PK Linearity
Reported
Clearance (total): 2.1 ± 1.1 L/h/m²; lactone: 6.8 ± 2.8 L/h/m²
Reported linear clearance and moderate interpatient variability
Phase I PK context; variability similar to camptothecin class
Pharmacokinetics Variability ADC Development Clinical Dosing

GMP-Grade Availability and Scalability

For drug development programs, particularly those involving antibody-drug conjugates (ADCs), the availability of the payload in GMP grade is non-negotiable. Exatecan mesylate is commercially available in GMP grade with an annual manufacturing capacity of up to 5 kg . This is a critical differentiator from many other potent cytotoxins or experimental analogs, which may only be available in research-grade quantities or with limited scalability. The established GMP supply chain for exatecan mesylate enables seamless transition from early discovery to IND-enabling toxicology studies and clinical manufacturing, reducing development timelines and regulatory risk .

GMP Supply
Supplier data
GMP grade available; up to 5 kg annual capacity
Supports batch consistency and regulatory supply chain
Supplier specification; review documentation
GMP Manufacturing ADC Linker-Payload Clinical Supply Scalability

Solubility and Formulation Advantages

The mesylate salt form of exatecan (DX-8951f) confers significant solubility advantages over the free base, which is critical for both in vitro handling and in vivo formulation. Exatecan mesylate is soluble in water (up to 8 mg/mL at 25°C) and DMSO (10 mg/mL) . This water solubility is a direct consequence of the mesylate counterion and is a key improvement over the poorly water-soluble camptothecin parent molecule . The improved aqueous solubility facilitates the preparation of dosing solutions for in vivo studies and simplifies the bioconjugation process for ADC linker-payload synthesis, where water-miscible solvents are often preferred.

Aqueous Solubility
Reported
8 mg/mL in water; 10 mg/mL in DMSO (25°C)
Water-soluble mesylate salt facilitates formulation
Based on supplier datasheet
Solubility Formulation Mesylate Salt Bioconjugation

Exatecan GMP: Key Application Scenarios


ADC Payload for Drug-Resistant Tumors

The demonstrated activity of exatecan mesylate against SN-38-resistant cell lines (GI50 = 0.395 ng/mL vs. 0.186 ng/mL in parental cells, a 2.1-fold shift) and clinical activity in irinotecan-resistant colorectal cancer make it a strategically superior payload for ADCs targeting tumors with acquired or intrinsic resistance to irinotecan-based therapies [REFS-1, REFS-2]. This scenario is particularly relevant for ADC programs focused on colorectal, gastric, and lung cancers where prior irinotecan exposure is common.

GMP-Grade Payload for Clinical ADC Manufacturing

The availability of exatecan mesylate in GMP grade with scalable annual capacity (up to 5 kg) directly supports the transition of ADC programs from discovery to IND-enabling studies and clinical trials [REFS-1, REFS-2]. This scenario applies to any biopharmaceutical company or CDMO seeking a reliable, regulatory-compliant supply of a potent TOP1 inhibitor payload for cGMP manufacturing of linker-payloads and final ADC drug products.

In Vivo Efficacy in Xenograft Models

The high intrinsic potency of exatecan mesylate (IC50 = 0.975 μg/mL) and its superior antitumor activity compared to irinotecan and topotecan in human tumor xenograft models [1] make it an ideal tool compound for in vivo proof-of-concept studies. Researchers evaluating novel tumor-targeting strategies or combination therapies can leverage exatecan's high efficacy and favorable PK profile to achieve robust tumor growth inhibition at well-tolerated doses.

TOP1 Inhibition and Drug Resistance Research

The unique hexacyclic structure of exatecan and its ability to overcome P-glycoprotein-mediated multidrug resistance [1] provide a valuable molecular probe for investigating mechanisms of topoisomerase I inhibition, DNA damage response, and drug resistance pathways. Comparative studies with exatecan, SN-38, and topotecan can elucidate structure-activity relationships and inform the design of next-generation TOP1 inhibitors with improved resistance profiles.

Application
Selection Property
Validation Focus
ADC payload for irinotecan-resistant tumor models
Activity in SN-38-resistant cell-line context
Resistance-model response endpoints and PK profile
GMP-grade payload supply for IND-enabling and clinical ADC programs
GMP availability and manufacturing scalability
Batch-to-batch consistency and regulatory documentation
In vivo antitumor efficacy studies (xenograft models)
High intrinsic potency in cell-based and in vivo models
Tumor growth inhibition and tolerability endpoints
TOP1 inhibition and MDR mechanism research
Hexacyclic structure and overcoming P-gp-mediated resistance
DNA damage response and drug resistance pathway analysis

Technical Documentation Hub

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47 linked technical documents
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